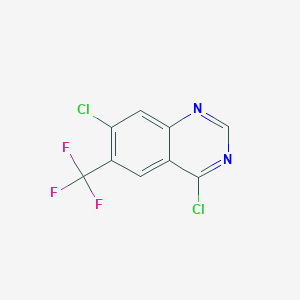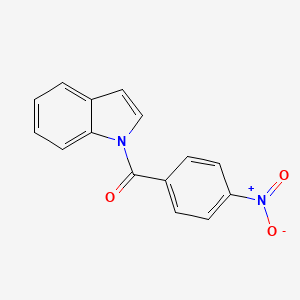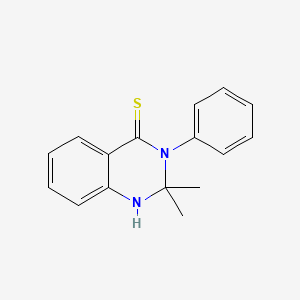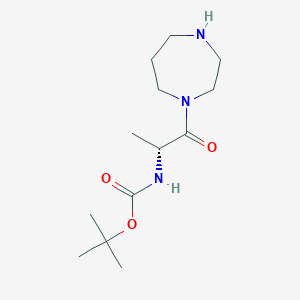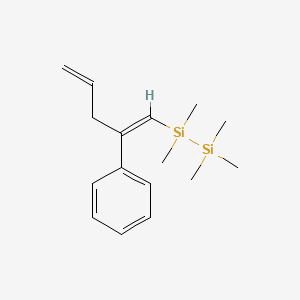
7-Iodoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodoquinolin-5-ol is a chemical compound with the molecular formula C9H6INO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoquinolin-5-ol typically involves the iodination of quinolin-5-ol. One common method is the electrophilic substitution reaction where iodine is introduced to the quinoline ring. This reaction often requires a catalyst such as iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 7-Iodoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to 7-aminoquinolin-5-ol.
Substitution: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 7-Aminoquinolin-5-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Iodoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Iodoquinolin-5-ol involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific biochemical pathways. For example, it may chelate metal ions, disrupting essential enzymatic functions in microorganisms, thereby exhibiting antimicrobial properties .
類似化合物との比較
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Used for spectrophotometric determination of iron (III) ions.
Clioquinol: An antifungal and antibacterial agent.
Diiodohydroxyquinoline: Used in the treatment of amoebiasis.
Uniqueness: 7-Iodoquinolin-5-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its iodine substitution at the 7-position and hydroxyl group at the 5-position make it particularly useful in various synthetic and analytical applications.
特性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC名 |
7-iodoquinolin-5-ol |
InChI |
InChI=1S/C9H6INO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H |
InChIキー |
LGZPXWMRLLQIKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2O)I)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


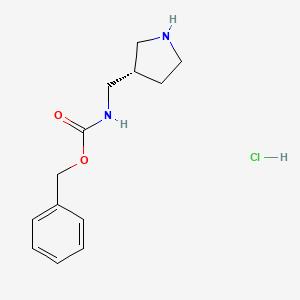

![3-(3-Chlorophenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-imine](/img/structure/B11851151.png)
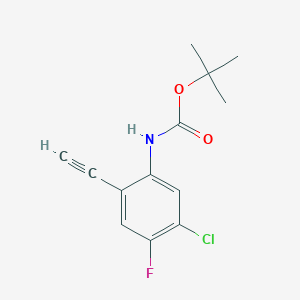
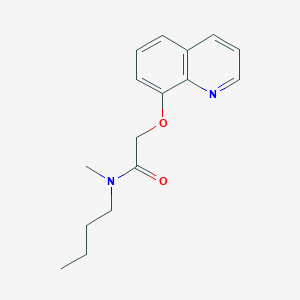
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)

